molecular formula C17H15N3S B2777458 3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine CAS No. 872701-44-5

3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine

Cat. No.: B2777458
CAS No.: 872701-44-5
M. Wt: 293.39
InChI Key: OOMITVNAPFWCST-UHFFFAOYSA-N
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Description

3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyridin-3-yl group and a 4-methylbenzylthio group

Preparation Methods

The synthesis of 3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the pyridin-3-yl group: This step often involves cross-coupling reactions such as Suzuki or Heck coupling, where a pyridin-3-yl halide is coupled with the pyridazine core.

    Attachment of the 4-methylbenzylthio group: This can be done through nucleophilic substitution reactions where a thiol group is introduced to the pyridazine ring, followed by alkylation with 4-methylbenzyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridazine ring.

    Coupling Reactions: The pyridin-3-yl group can participate in further cross-coupling reactions to introduce additional functional groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridazine and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to 3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine include other pyridazine derivatives and compounds with similar substitution patterns. For example:

    3-(Benzylthio)-6-(pyridin-3-yl)pyridazine: Lacks the methyl group on the benzylthio substituent.

    3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine: Has the pyridinyl group at a different position on the pyridazine ring.

    3-((4-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine: Has the pyridinyl group at the 4-position instead of the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13-4-6-14(7-5-13)12-21-17-9-8-16(19-20-17)15-3-2-10-18-11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMITVNAPFWCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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